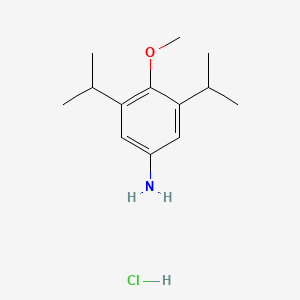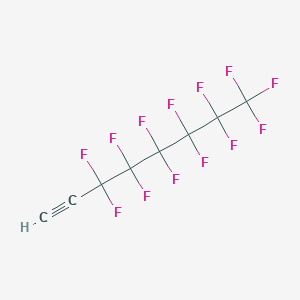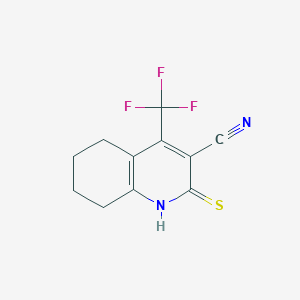
2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound that belongs to the class of tetrahydroquinolines, which are of significant interest in medicinal chemistry. The presence of a trifluoromethyl group (CF3) is notable for its metabolic stability and the ability to modulate the biological activity of the molecule. The tetrahydroquinoline core, being partially saturated, is a bicyclic ring that is often found in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been reported using one-pot methodologies. For instance, N2-substituted 2-amino-4-aryl-tetrahydroquinoline-3-carbonitriles were synthesized through a four-component reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines in a basic ionic liquid [bmim]OH. This process resulted in the cleavage of at least 11 bonds and the formation of 7 new bonds, indicating a complex transformation . Although the specific synthesis of 2-Mercapto-4-(trifluoromethyl)-tetrahydroquinoline-3-carbonitrile is not detailed, similar synthetic strategies could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by a bicyclic ring system that includes a partially saturated six-membered ring fused to a benzene ring. The trifluoromethyl group attached to the tetrahydroquinoline is a key feature that influences the molecule's electronic properties and bioavailability. The synthesis of trifluoromethyl-containing tetrahydroquinolines has been optimized using (1)H NMR studies, which are crucial for understanding the molecular conformation and electronic distribution within the molecule .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives can be influenced by the substituents present on the core structure. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can affect the reactivity of adjacent functional groups. The mercapto (–SH) group is a potential site for further chemical transformations, such as oxidation or alkylation, which can be exploited in the synthesis of more complex molecules. The one-pot synthesis approach mentioned in the provided papers suggests that these tetrahydroquinoline derivatives can participate in multi-component reactions, which are valuable for constructing diverse chemical libraries .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Mercapto-4-(trifluoromethyl)-tetrahydroquinoline-3-carbonitrile would be influenced by its functional groups. The trifluoromethyl group is known to increase the lipophilicity of the molecule, which can enhance membrane permeability and metabolic stability. The mercapto group may contribute to the molecule's ability to form hydrogen bonds, which could affect its solubility and binding interactions with biological targets. The chiral separation of racemic tetrahydroquinoline derivatives, as mentioned in the synthesis of related compounds, indicates that the stereochemistry of such molecules is an important factor in their physical properties and biological activity .
Safety And Hazards
This involves a description of the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas of ongoing research, and unanswered questions about its properties or behavior.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
2-sulfanylidene-4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)9-6-3-1-2-4-8(6)16-10(17)7(9)5-15/h1-4H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDUDTDTFZCTHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380167 |
Source


|
| Record name | 2-Sulfanylidene-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
CAS RN |
306935-92-2 |
Source


|
| Record name | 1,2,5,6,7,8-Hexahydro-2-thioxo-4-(trifluoromethyl)-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Sulfanylidene-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)
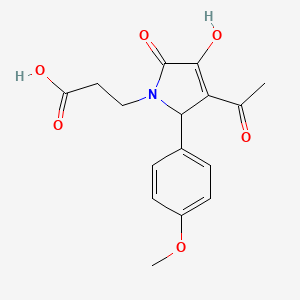
![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)
![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)
![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)
![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)
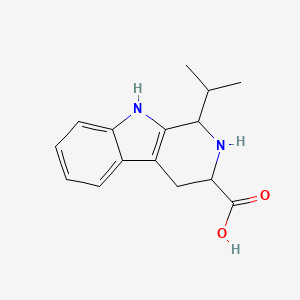
![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)
![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)
